molecular formula C20H19ClN4O3S B6558205 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one CAS No. 1040656-02-7

2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one

Cat. No. B6558205
CAS RN: 1040656-02-7
M. Wt: 430.9 g/mol
InChI Key: NBTUOWFCMRMTTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiazole ring might be formed in one step, the piperazine ring in another, and the furan ring in yet another. The exact synthesis would depend on the starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The thiazole and furan rings are aromatic, meaning they have a cyclic cloud of delocalized electrons. The piperazine ring is a saturated six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the amino group might be involved in acid-base reactions, the carbonyl group in nucleophilic addition or substitution reactions, and the aromatic rings in electrophilic aromatic substitution reactions .

Future Directions

Given the potential anti-tubercular activity of similar compounds , future research could explore the biological activity of this compound, including its potential as a therapeutic agent. Additionally, further studies could investigate its physical and chemical properties, as well as safe and efficient methods for its synthesis .

properties

IUPAC Name

2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c21-14-3-1-4-15(11-14)22-20-23-16(13-29-20)12-18(26)24-6-8-25(9-7-24)19(27)17-5-2-10-28-17/h1-5,10-11,13H,6-9,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTUOWFCMRMTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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